6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-benzyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-23(27-25(33-17)19-8-10-20(32-2)11-9-19)16-34-26-28-22-12-13-30(15-21(22)24(31)29-26)14-18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKRZRLAYHWNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=C(CN(CC4)CC5=CC=CC=C5)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, structural properties, and various biological activities based on available literature.
Structural Overview
The compound features a tetrahydropyrido-pyrimidinone core with multiple functional groups, including a methoxy-substituted oxazole. Its intricate structure suggests a variety of potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Oxazole Ring : Utilizing appropriate precursors to create the oxazole moiety.
- Thioether Formation : Introducing the thioether group through nucleophilic substitution reactions.
- Cyclization : Completing the tetrahydropyrido-pyrimidinone structure through cyclization reactions under controlled conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Triazolethiones : Related compounds have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF-7 | More potent than 67c |
Antimicrobial Activity
Compounds in this class have also demonstrated antimicrobial effects:
- Benzothiazole Derivatives : Related benzothiazole compounds showed good antibacterial activity against pathogenic bacteria .
The mechanism of action for these compounds often involves:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that inhibit tumor growth.
Case Studies
- Study on Triazole Derivatives : A study evaluated the anticancer activity of various triazole derivatives, revealing that modifications in the substituents significantly impacted their efficacy against different cancer cell lines .
- Antimicrobial Screening : Another research highlighted the antibacterial properties of related compounds against common pathogens, emphasizing structure-activity relationships .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycles :
- The target compound’s tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core (partially saturated) contrasts with the fully aromatic pyrimidin-4(3H)-one in or pyrido[1,2-a]pyrimidin-4-one in . Saturation may enhance solubility but reduce planar stacking interactions in receptor binding .
Substituent Effects: The oxazole-thioether moiety in the target compound differs from the oxadiazole-thioether in . The 4-methoxyphenyl group on the oxazole ring may enhance π-π interactions compared to the methylthiophenyl group in , as methoxy groups are stronger electron donors .
Synthetic Complexity: The target compound’s multi-step synthesis likely parallels methods for analogous pyrimidinones, such as coupling oxazole-thiols to halogenated pyrimidinones under basic conditions . By contrast, employs microwave-assisted cyclization for thiazolo-pyrimidines, reducing reaction times .
Preparation Methods
Cyclocondensation with Cyclic β-Keto Esters
The cyclic β-keto ester 46 (ethyl 3-oxo-4-azacyclohexanecarboxylate) reacts with substituted benzamidines under basic conditions to form 6-benzyl-protected intermediates. For example, condensation with 4-methoxybenzamidine 45d in refluxing acetonitrile with cesium carbonate yields 47d (6-benzyl-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one) in 72% yield. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the β-keto ester carbonyl, followed by cyclodehydration (Table 1).
Table 1. Cyclocondensation Optimization
| Benzamidine | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 45d | MeCN | Cs2CO3 | 80 | 72 |
| 45a | THF | NaH | 60 | 58 |
N-Debenzylation
The 6-benzyl group in 47d is retained in the final product, distinguishing this synthesis from analogous protocols where transfer hydrogenolysis removes N-benzyl protections. Retention is achieved by avoiding acidic hydrogenolysis conditions, ensuring the benzyl group remains intact for subsequent functionalization.
Oxazole Moiety Construction
The 2-(4-methoxyphenyl)-5-methyloxazole-4-methanethiol component is synthesized via a-sigmatropic rearrangement, leveraging aryne intermediates.
Thioacetate Intermediate Formation
2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)acetonitrile 1a is prepared by treating 4-methoxyphenacyl bromide with potassium thioacetate in dimethyl sulfoxide. The reaction proceeds at 25°C for 12 hours, yielding 1a in 85% purity (confirmed by ¹H NMR).
Aryne-Mediated Oxazole Formation
The thioacetate 1a reacts with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate 2a in the presence of KF and 18-crown-6 in benzonitrile. This generates a reactive aryne intermediate, which undergoes a-sigmatropic rearrangement to form 5-(4-methoxyphenyl)-2-methyloxazole-4-methanethiol 3a in 68% yield. Methylation of the oxazole nitrogen using methyl iodide in THF completes the 5-methyl substitution.
Table 2. Oxazole Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thioacetate formation | KSAc, DMSO | 25°C, 12 h | 85 |
| Aryne rearrangement | 2a , KF, 18-crown-6 | PhCN, 25°C, 12 h | 68 |
| N-Methylation | CH3I, K2CO3, THF | Reflux, 6 h | 89 |
Thioether Coupling
The final step involves connecting the tetrahydropyrido-pyrimidinone core with the oxazole moiety via a thioether linkage.
Nucleophilic Substitution
The mercapto group in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 47d reacts with 4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyloxazole 4a in dimethylformamide (DMF) at 60°C. Triethylamine is added to scavenge HCl, driving the reaction to completion. The product is isolated in 76% yield after silica gel chromatography.
Table 3. Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et3N | DMF | 60 | 8 | 76 |
| K2CO3 | MeCN | 80 | 12 | 64 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (petroleum ether/ethyl acetate, 3:1), followed by recrystallization from ethanol/water to achieve >98% purity (HPLC).
Spectroscopic Validation
Q & A
Q. What controls are essential in cytotoxicity assays to ensure reliable data?
- Methodology :
- Positive Controls : Include staurosporine (apoptosis inducer) and doxorubicin (DNA intercalator).
- Solvent Controls : Match DMSO concentrations (<0.1% v/v) to exclude vehicle effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
